1-Methyl-2-piperidinemethanol is a structural motif present in a variety of compounds that have shown significant pharmacological activities. The piperidine ring is a common feature in many bioactive molecules and is known for its involvement in interactions with biological targets. The studies on compounds containing the piperidine moiety have led to the discovery of several potent inhibitors with applications in treating diseases such as Alzheimer's and cancer, as well as possessing anti-inflammatory and analgesic properties.
The mechanism of action of compounds containing the 1-methyl-2-piperidinemethanol structure varies depending on the target and the specific modifications made to the piperidine core. For instance, in the context of acetylcholinesterase (AChE) inhibition, a compound with a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine structure demonstrated potent inhibitory activity with an IC50 value of 5.7 nM. This compound showed high selectivity for AChE over butyrylcholinesterase and increased acetylcholine content in the rat cerebral cortex, suggesting a potential application in treating Alzheimer's disease1.
Another study focused on lysine specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression and implicated in cancer. Compounds containing the 3-(piperidin-4-ylmethoxy)pyridine moiety were found to be potent LSD1 inhibitors, with Ki values as low as 29 nM. These inhibitors were selective against related monoamine oxidases and were able to increase cellular H3K4 methylation, leading to the inhibition of proliferation in leukemia and solid tumor cells2.
The compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, also known as E2020, has been identified as a potent anti-AChE inhibitor. Its ability to selectively target AChE and increase acetylcholine levels in the brain makes it a promising candidate for the treatment of Alzheimer's disease. The study reported a marked increase in acetylcholine content in the rat cerebral cortex, which is a significant finding considering the role of acetylcholine in memory and cognition1.
The design and synthesis of 3-(piperidin-4-ylmethoxy)pyridine containing compounds have led to the discovery of potent LSD1 inhibitors. These compounds not only inhibit the proliferation of cancer cells but also do so with high selectivity, sparing normal cells. The ability to modulate histone methylation levels suggests that these inhibitors can be used to regulate gene expression in cancer therapy, providing a new avenue for the treatment of leukemia and solid tumors2.
A series of 1-methyl-4-(N-aroyl)-piperidinamides were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were also assessed for their gastrointestinal irritation liability, which is an important consideration in the development of new analgesics. The inclusion of a non-aromatic derivative, such as 1-methyl-4-(N-cyclohexanoyl)-piperidinamide, expanded the understanding of the structure-activity relationship of these compounds3.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6